molecular formula C9H8BrClO2 B13089862 3-(2-Bromo-6-chlorophenyl)propanoic acid CAS No. 876729-39-4

3-(2-Bromo-6-chlorophenyl)propanoic acid

Cat. No.: B13089862
CAS No.: 876729-39-4
M. Wt: 263.51 g/mol
InChI Key: NPDBTJCHLWJKCY-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, featuring a bromine and chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-6-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylpropanoic acid derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-6-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenylpropanoic acids.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

3-(2-Bromo-6-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and potential therapeutic effects .

Comparison with Similar Compounds

    3-Bromopropanoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-(2-Chlorophenyl)propanoic Acid:

Uniqueness: 3-(2-Bromo-6-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation also provides distinct properties that can be leveraged in different scientific and industrial applications .

Properties

CAS No.

876729-39-4

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

3-(2-bromo-6-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrClO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

NPDBTJCHLWJKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC(=O)O)Cl

Origin of Product

United States

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